molecular formula C10H14ClNO2 B3103175 (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride CAS No. 143251-58-5

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride

Cat. No. B3103175
CAS RN: 143251-58-5
M. Wt: 215.67
InChI Key: SGKWQBMDOXGYAA-JXLXBRSFSA-N
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Description

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride, also known as L-AP3, is a well-known and widely used compound in the field of neuroscience research. It is an amino acid derivative that acts as a selective antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to have potential therapeutic applications in a variety of neurological disorders. In

Scientific Research Applications

Phenolic Acids and Derivatives

Phenolic acids like Chlorogenic Acid (CGA) and Cinnamic acid derivatives have been extensively studied for their various biological and pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective activities. These studies highlight the therapeutic potential of phenolic compounds in treating disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018) (De et al., 2011).

Spin Label Amino Acids in Peptides

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been used in studies of peptides to analyze backbone dynamics and peptide secondary structure. The incorporation of TOAC in peptides allows for the investigation of their interactions with membranes and other biomolecules, providing insights into peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Biotechnological Applications

Biotechnological routes involving the production and transformation of lactic acid from biomass have been explored for generating valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester. These studies highlight the potential of biotechnological processes in utilizing organic acids for the development of green chemistry applications (Gao et al., 2011).

Hydroxycitric Acid Production

Research on the microbial production of hydroxycitric acid (HCA), a compound related to (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride in terms of being a biologically active compound derived from plants, has shown potential alternative sources of natural HCA through bacterial strains. This opens up possibilities for the microbial synthesis of related compounds (Yamada et al., 2007).

properties

IUPAC Name

(2S,3R)-2-amino-3-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-JXLXBRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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